molecular formula C14H11Cl2NO5S B2781419 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 351898-80-1

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2781419
CAS No.: 351898-80-1
M. Wt: 376.2
InChI Key: RSDVFDFGJSGSEX-UHFFFAOYSA-N
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Description

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H11Cl2NO5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfamoyl group attached to a benzoic acid core.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like carbonic anhydrase

Biochemical Pathways

Similar compounds have been involved in pathways such as the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with 2-methoxyaniline in the presence of a sulfonylating agent such as chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfamoyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but lacks the methoxy group.

    2,4-Dichloro-5-methoxyphenyl methanesulfonate: Similar functional groups but different core structure.

Uniqueness

The presence of the methoxy group in 2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structure may contribute to its distinct chemical reactivity and applications in various fields.

Properties

IUPAC Name

2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5S/c1-22-12-5-3-2-4-11(12)17-23(20,21)13-6-8(14(18)19)9(15)7-10(13)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDVFDFGJSGSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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